Thiamine disulfide phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiamine disulfide phosphate is a derivative of thiamine (vitamin B1), which is essential for various cellular processes, including energy metabolism, cell survival, and antioxidant activity . This compound is known for its higher bioavailability compared to thiamine, making it more effective for therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiamine disulfide phosphate can be synthesized through the reaction of thiamine with disulfide-containing reagents under controlled conditions. The reaction typically involves the use of oxidizing agents to form the disulfide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Thiamine disulfide phosphate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Thiols, amines.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiamine derivatives.
Scientific Research Applications
Thiamine disulfide phosphate has a wide range of scientific research applications:
Mechanism of Action
Thiamine disulfide phosphate exerts its effects by increasing the levels of thiamine diphosphate, a coenzyme involved in glucose and energy metabolism . It enhances the activity of enzymes such as transketolase and pyruvate dehydrogenase, which are crucial for cellular energy production . The compound also exhibits antioxidant and anti-inflammatory properties, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Benfotiamine: A synthetic S-acyl thiamine derivative with higher bioavailability.
Sulbutiamine: A lipid-soluble thiamine disulfide derivative that increases thiamine levels in the brain.
Fursultiamine: Another lipid-soluble thiamine derivative with similar properties.
Uniqueness
Thiamine disulfide phosphate is unique due to its high bioavailability and effectiveness in increasing thiamine levels in peripheral tissues . Unlike benfotiamine, which primarily affects peripheral tissues, this compound can also penetrate the brain, making it suitable for central nervous system applications .
Properties
CAS No. |
992-46-1 |
---|---|
Molecular Formula |
C24H36N8O10P2S2 |
Molecular Weight |
722.7 g/mol |
IUPAC Name |
[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl]disulfanyl]pent-3-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C24H36N8O10P2S2/c1-15(31(13-33)11-19-9-27-17(3)29-23(19)25)21(5-7-41-43(35,36)37)45-46-22(6-8-42-44(38,39)40)16(2)32(14-34)12-20-10-28-18(4)30-24(20)26/h9-10,13-14H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30)(H2,35,36,37)(H2,38,39,40)/b21-15-,22-16- |
InChI Key |
HKQKYZRQBYBWSZ-BMJUYKDLSA-N |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCOP(=O)(O)O)/CCOP(=O)(O)O)/C)C=O |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOP(=O)(O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.